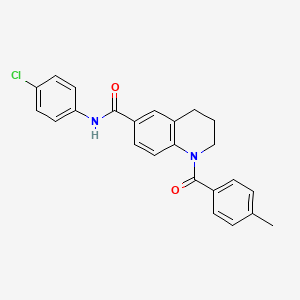
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CEBIP) is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CEBIP is a piperidine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to modulate the activity of certain ion channels, including TRPV1 and P2X3, which are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. This compound has also been shown to protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another advantage is its favorable safety profile. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Future Directions
There are several future directions for the study of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide. One direction is the further elucidation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is the optimization of its pharmacokinetic properties, including its half-life and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide involves several steps, including the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting product with 3-methoxypropylamine. The final step involves the reaction of the product with 4-cyanobenzaldehyde, which leads to the formation of this compound. The purity of the compound is confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-7-6-17(13-18(19)21)29(26,27)24-11-8-15(9-12-24)20(25)23-14-16-5-3-4-10-22-16/h3-7,10,13,15H,2,8-9,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBRGNGSQBWNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)




![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)

![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)



